molecular formula C7H6N2O B1520532 Benzo[D]isoxazol-6-amine CAS No. 828300-70-5

Benzo[D]isoxazol-6-amine

Cat. No.: B1520532
CAS No.: 828300-70-5
M. Wt: 134.14 g/mol
InChI Key: PWLPLUATWXICAC-UHFFFAOYSA-N
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Description

Benzo[D]isoxazol-6-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Cancer Research

Isoxazole derivatives of benzo[d]isoxazol-6-amine exhibit significant anti-cancer activity against various cancer cell lines, particularly the Colo205 cell line. These compounds are effective in inducing G2/M cell cycle arrest and apoptosis in cancer cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthetic Chemistry

This compound plays a role in the synthesis of various compounds. For instance, it is involved in the electrochemically initiated oxidative amination of benzoxazoles, which simplifies the isolation process and reduces waste in chemical synthesis (Gao et al., 2014). Additionally, 1,2-benzisoxazole, a related compound, is used as an electrophilic primary amine source in copper-catalyzed hydroamination, facilitating the synthesis of a wide range of primary amines (Guo et al., 2018).

Material Science

This compound derivatives are implemented in the creation of organic semiconductors for various applications, including transistors and solar cells. These compounds have been used to achieve high-performance optoelectronic semiconductors with notable efficiencies (Chen et al., 2016).

Environmental Science

Studies on the transformation products of sulfamethoxazole, a related compound, reveal its interaction with nitrogen species under denitrifying conditions. This research is significant for understanding the behavior of antibiotics in the water cycle and environmental studies (Nödler et al., 2012).

Catalysis

Benzo[d]isoxazoles act as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, offering a chemoselective approach to synthesize polysubstituted compounds. This application is significant in the field of catalysis (Xu et al., 2018).

CO2 Capture

Benzimidazole-linked polymers, which can be derived from this compound, are studied for their potential in CO2 capture from landfill gas. This research has implications for environmental protection and fuel upgrading (Islamoglu et al., 2016).

Polymer Science

This compound derivatives are used in synthesizing crosslinked polyimides with applications in various fields, including high-temperature materials and electronics (Zhang et al., 2014).

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

1,2-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPLUATWXICAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672181
Record name 1,2-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828300-70-5
Record name 1,2-Benzisoxazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828300-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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